

Technical Comparison Guide: Methyl 3-methyl-5-nitrobenzoate Reference Spectra

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Compound of Interest

Compound Name: Methyl 3-methyl-5-nitrobenzoate

CAS No.: 482311-23-9

Cat. No.: B1603797

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Executive Summary & Application Context

Methyl 3-methyl-5-nitrobenzoate is a 1,3,5-trisubstituted benzene derivative.^{[1][2]} In drug development, it primarily serves as a regioisomeric impurity marker.

When synthesizing the common scaffold Methyl 2-methyl-3-nitrobenzoate (a precursor for isoindolinone-based drugs), direct nitration of methyl 3-methylbenzoate (methyl m-toluate) yields a mixture of isomers. While the 2-nitro and 4-nitro isomers are kinetically favored, the 5-nitro isomer (the subject of this guide) forms as a thermodynamically stable minor byproduct.

Why this guide is critical: The 5-nitro isomer is difficult to distinguish from the desired 2-nitro or 4-nitro isomers using low-resolution HPLC due to similar polarity. ¹H NMR spectroscopy is the definitive tool for identification, relying on the unique symmetry of the 1,3,5-substitution pattern.

Spectral Characterization (The "Gold Standard")

The following data establishes the identity of **Methyl 3-methyl-5-nitrobenzoate**. The absence of strong ortho-coupling ($J > 7$ Hz) is the diagnostic fingerprint.

Nuclear Magnetic Resonance (NMR) Analysis

Instrument: 400 MHz ¹H NMR / 101 MHz ¹³C NMR Solvent: Chloroform-d (CDCl₃)

Table 1: ¹H NMR Assignment (Diagnostic)

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
Ar-H (C2)	8.63	Singlet (s)	1H	Most deshielded; between two EWGs (Nitro & Ester).
Ar-H (C6)	8.20	Singlet (s)	1H	Ortho to Nitro, Ortho to Ester.
Ar-H (C4)	8.16	Singlet (s)	1H	Ortho to Nitro, Para to Ester.
-OCH ₃	3.96	Singlet (s)	3H	Methyl Ester protons.[3]
-CH ₃	2.51	Singlet (s)	3H	Aryl Methyl protons.

“

Expert Insight: Note that all aromatic protons appear as singlets. In reality, they are doublets of doublets with small meta-coupling constants ($J \sim 1-2$ Hz), which often collapse into singlets on standard 300/400 MHz instruments. This contrasts sharply with the doublets ($J \sim 8$ Hz) seen in the 2-nitro and 4-nitro isomers.

Table 2: ¹³C NMR Shifts

Carbon Type	Shift (δ ppm)	Assignment
Carbonyl (C=O)	165.2	Ester Carbonyl
C-NO ₂ (C5)	148.3	Ipsso-nitro
C-Me (C3)	140.4	Ipsso-methyl
Ar-C (C1)	131.6	Ipsso-ester
Ar-CH	135.9, 127.8, 121.8	Methine carbons (C2, C4, C6)
OCH ₃	52.7	Methoxy carbon
Ar-CH ₃	21.2	Methyl carbon

Physical Properties

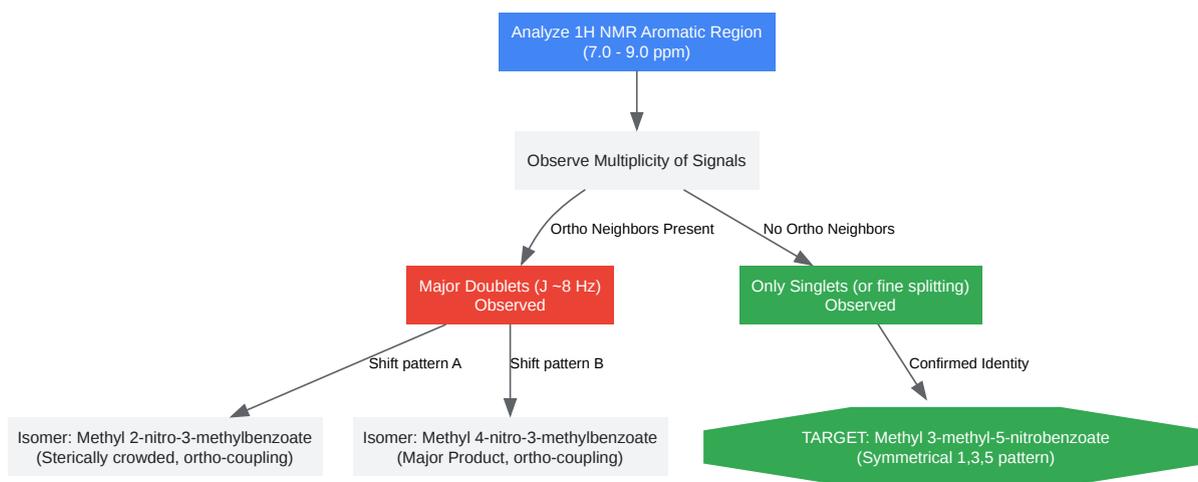
- Molecular Formula: C₉H₉NO₄[4]
- Molecular Weight: 195.17 g/mol [4]
- Melting Point: 77.7 – 78.6 °C[3]
- Appearance: White to off-white solid

Comparative Performance: Distinguishing Isomers

The core challenge in QC is distinguishing the target impurity from the main synthetic product.

Workflow: Isomer Identification Decision Tree

The following logic gate allows for rapid classification of the nitration products of methyl m-toluate.



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Figure 1: NMR-based decision tree for identifying nitro-isomers of methyl m-toluate.

Comparison Table: 5-Nitro vs. 4-Nitro Isomer

Feature	Methyl 3-methyl-5-nitrobenzoate (Impurity)	Methyl 3-methyl-4-nitrobenzoate (Common Alternative)
Symmetry	C _{2v} -like (1,3,5)	Asymmetric (1,3,4)
Aromatic H Coupling	Singlets (Meta only)	Doublets (Ortho, J=8Hz)
H ₂ Signal	~8.63 ppm (Deshielded by NO ₂ & COOMe)	~7.9-8.0 ppm
Origin	Thermodynamic byproduct (Meta-directing)	Kinetic product (Ortho/Para to Methyl)

Experimental Protocols

Synthesis of Reference Standard (Selective Route)

Note: Direct nitration is inefficient for the 5-nitro isomer. The preferred route for generating a high-purity reference standard is the esterification of 3-methyl-5-nitrobenzoic acid.

Reagents:

- 3-methyl-5-nitrobenzoic acid (1.0 eq)
- Methanol (Solvent/Reactant)
- Sulfuric Acid (Catalyst, 0.1 eq)

Protocol:

- Dissolution: Dissolve 1.0 g of 3-methyl-5-nitrobenzoic acid in 20 mL of anhydrous methanol.
- Catalysis: Add 0.5 mL of conc. H_2SO_4 dropwise.[5]
- Reflux: Heat to reflux (65 °C) for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- Workup: Cool to room temperature. Evaporate methanol under reduced pressure.
- Extraction: Redissolve residue in EtOAc (50 mL), wash with sat. NaHCO_3 (2 x 30 mL) to remove unreacted acid.
- Purification: Dry organic layer over MgSO_4 , filter, and concentrate. Recrystallize from minimal hot ethanol to yield white needles.

Analytical Method (HPLC)

To separate this impurity from the main peak in a drug substance sample:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.

- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm.
- Retention Time: The 5-nitro isomer typically elutes after the more polar 2-nitro/4-nitro isomers due to the symmetry and lack of "ortho-effect" dipole moments.

References

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